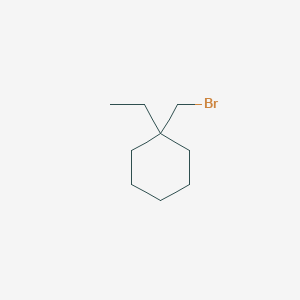
1-(Bromomethyl)-1-ethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-ethylcyclohexane is an organic compound with the molecular formula C9H17Br It is a brominated derivative of cyclohexane, where a bromomethyl group and an ethyl group are attached to the same carbon atom on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-ethylcyclohexane can be synthesized through the bromination of 1-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The bromination process involves the formation of a bromomethyl group at the benzylic position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-ethylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or ketones.
科学的研究の応用
1-(Bromomethyl)-1-ethylcyclohexane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Agrochemicals: As a precursor in the synthesis of agrochemicals and pesticides.
Material Science: In the preparation of polymers and advanced materials with specific properties.
作用機序
1-(ブロモメチル)-1-エチルシクロヘキサンが化学反応で起こす作用機序には、カルボカチオンやラジカルなどの反応性中間体の生成が含まれます。これらの中間体は、求核置換、脱離、酸化反応を含むさまざまな変換を促進します。 関与する分子標的および経路は、使用する特定の反応条件および試薬によって異なります .
類似化合物との比較
類似化合物
1-ブロモエチルベンゼン: 構造は似ていますが、シクロヘキサン環の代わりにベンゼン環を持っています.
1-ブロモヘキサン: 類似の反応性を示す直鎖アルキル臭化物です.
ベンジルブロミド: シクロヘキサン環の代わりにベンジル基を含んでいます.
独自性
1-(ブロモメチル)-1-エチルシクロヘキサンは、シクロヘキサン環における特異的な置換パターンによって、他の臭素化化合物とは異なる反応性と特性を示し、ユニークな化合物です。シクロヘキサン環の同一炭素原子にブロモメチル基とエチル基が結合しているため、有機合成や工業用途における貴重な中間体となっています。
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(bromomethyl)-1-ethylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChIキー |
AVSQBPUGRVOQMJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


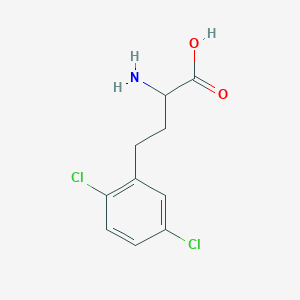

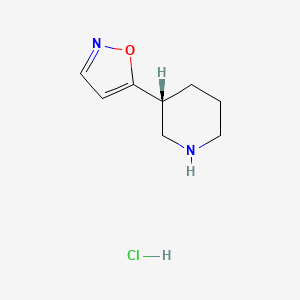
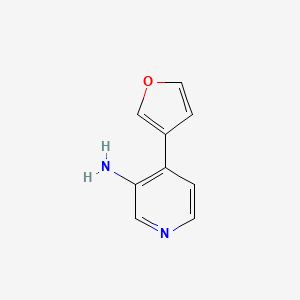
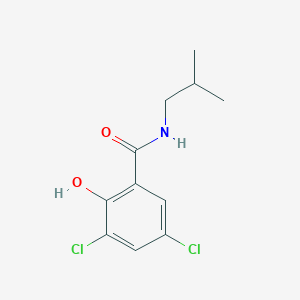
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
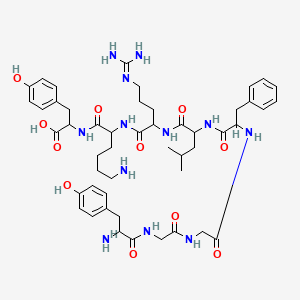

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)
![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
